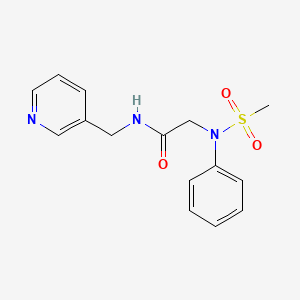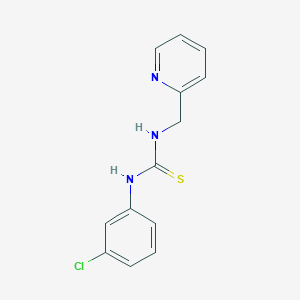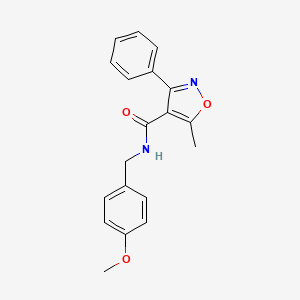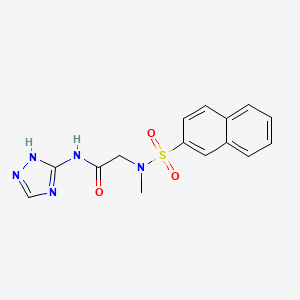
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities. The unique structural features of this compound have made it a promising candidate for various applications, including medicinal chemistry, materials science, and chemical biology.
Mechanism of Action
The mechanism of action of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been suggested to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and DNA polymerase α, which are involved in DNA replication and cell division. Additionally, it has been reported to induce the expression of certain genes involved in apoptosis, such as p53 and Bax. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent antitumor activity. This compound has shown promising results in various preclinical studies, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One of the most important directions is the development of new analogs with improved pharmacological properties, such as solubility and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Furthermore, the in vivo efficacy and safety of this compound need to be evaluated in animal models before it can be considered for clinical trials. Finally, the potential applications of this compound in other fields, such as materials science and chemical biology, need to be explored.
Synthesis Methods
The synthesis of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction between 2-cyclohexylethylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
The unique structural features of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole have made it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)14-9-7-13(8-10-14)16-17-15(22-18-16)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLOQBXXSVIUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)




![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)

![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)

![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)